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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
data interpretation involved in the structural elucidation of 3-tert-butylphenol. By integrating
data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared
(FTIR) spectroscopy, and Mass Spectrometry (MS), a definitive structural confirmation can be
achieved. This document outlines the experimental protocols and presents the spectroscopic
data in a clear, tabular format to facilitate understanding and application in a research and
development setting.

Spectroscopic Data Summary

The structural characterization of 3-tert-butylphenol is accomplished through the combined
application of several spectroscopic techniques. Each method provides unique insights into the
molecular structure, and together they offer unambiguous confirmation. The quantitative data
obtained from these analyses are summarized below.

Table 1: *H NMR Spectroscopic Data for 3-tert-
butylphenol (CDCI3)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.18 t 1H 7.8 Ar-H5
7.05 d 1H 7.6 Ar-H6
6.85 S 1H - Ar-H2
6.69 d 1H 7.9 Ar-H4
4.80 s (br) 1H - -OH
1.31 S 9H - -C(CHs)s

Table 2: *C NMR Spectroscopic Data for 3-tert-
butylphenol (CDCIs)

Chemical Shift (8) ppm Carbon Type Assighment
155.5 C C-1 (C-OH)
151.8 C C-3 (C-C(CHs)3)
129.2 CH C-5

118.8 CH C-6

118.2 CH C-2

112.0 CH C-4

34.6 C -C(CH3)3

31.4 CHs -C(CHs)3

Table 3: FTIR Spectroscopy Data for 3-tert-butylphenol
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Wavenumber (cm~?) Functional Group Vibrational Mode

3350 (broad) O-H Stretching

3050-3000 C-H (aromatic) Stretching

2960-2870 C-H (aliphatic) Stretching

1600, 1480 Cc=C Aromatic ring stretching

1230 C-0 Stretching

880, 780, 690 C-H Aromatic out-of-plane bending

IablgA._Mass_SpgﬁmnmeaImngﬂ_b_uIﬂphgngl

Relative Intensity (%) Assignment
150 40 [M]* (Molecular lon)
135 100 [M - CHs]*
107 20 [M - CsH7]*
91 15 [C7H7]*
77 10 [CeHs]*

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality,
reproducible spectroscopic data. The following protocols are tailored for the analysis of solid
phenolic compounds like 3-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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e Weigh 5-10 mg of 3-tert-butylphenol and dissolve it in approximately 0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: = 1024 (due to the low natural abundance of 13C).

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

e Perform phase and baseline corrections.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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e For 'H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Place a small amount of solid 3-tert-butylphenol directly onto the center of the ATR crystal
to ensure full coverage of the sampling area.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.
e Record the sample spectrum over a range of 4000 to 400 cm~1.
e Co-add 16-32 scans to improve the signal-to-noise ratio.

e The instrument software will automatically generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EI) source.

Sample Preparation:
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e Dissolve a small amount of 3-tert-butylphenol (approximately 1 mg/mL) in a volatile organic
solvent such as methanol or dichloromethane.

MS Parameters (Electron lonization - El):

lonization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

lon Source Temperature: 200-250 °C.

Introduction Method: Direct insertion probe for a solid sample or via Gas Chromatography
(GC) for a dissolved sample.

Data Analysis:
« |dentify the molecular ion peak ([M]*).
e Analyze the fragmentation pattern to identify characteristic losses and stable fragment ions.

o Compare the observed fragmentation pattern with known fragmentation mechanisms for
aromatic and phenolic compounds.

Visualization of the Elucidation Workflow

The logical progression of the structure elucidation process, from initial analysis to final
confirmation, is a critical aspect of the scientific method. The following diagram, generated
using the DOT language, illustrates this workflow.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b181075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Initial Analysis

Determine Molecular Formula
(C10H140)

Provides Mass

Mass Spectrometry (MS)
- Molecular lon Peak (m/z 150)
- Fragmentation Pattern

Suggests Phenolic Structure

Functional Group Identification

FTIR Spectroscopy
- O-H Stretch (~3350 cm™1)
- Aromatic C-H & C=C Stretches

Confirms Molecular Weight
and Fragmentation

Confirms Functional Groups

Structural Framework#etermination

NMR Spectroscopy
(*H and 13C)
- Chemical Shifts
- Integration
- Coupling Patterns

Defines Connectivity

Final Confirmation

Structure Confirmation of
3-tert-butylphenol

Click to download full resolution via product page

A logical workflow for the structure elucidation of 3-tert-butylphenol.

Interpretation and Conclusion
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The collective spectroscopic data provides a cohesive and definitive identification of 3-tert-
butylphenol.

e Mass Spectrometry establishes the molecular weight as 150 g/mol , consistent with the
molecular formula C10H140. The prominent fragment at m/z 135, corresponding to the loss of
a methyl group, is characteristic of a tert-butyl substituent.

o FTIR Spectroscopy confirms the presence of a hydroxyl group with the broad O-H stretching
band around 3350 cm~! and indicates an aromatic ring through the C-H and C=C stretching
vibrations.

e 13C NMR Spectroscopy reveals eight distinct carbon signals, consistent with the molecular
symmetry. The signals at 155.5 and 151.8 ppm are characteristic of aromatic carbons
attached to an oxygen and a tert-butyl group, respectively. The signals at 34.6 and 31.4 ppm
confirm the presence of the quaternary and methyl carbons of the tert-butyl group.

» 'H NMR Spectroscopy provides the most detailed information on the substitution pattern.
The singlet at 1.31 ppm integrating to nine protons is indicative of the tert-butyl group. The
four distinct signals in the aromatic region, each integrating to one proton, along with their
multiplicities and coupling constants, are consistent with a 1,3-disubstituted benzene ring.
The broad singlet at 4.80 ppm is characteristic of the phenolic hydroxyl proton.

By systematically integrating the data from these complementary analytical techniques, the
structure of 3-tert-butylphenol is unequivocally confirmed. This guide serves as a template for
the rigorous structural elucidation required in modern chemical research and drug
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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